
3-Amino-1H-indazol-7-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1H-indazol-7-olhydrochloride: is a nitrogen-containing heterocyclic compound. It features an indazole core structure, which is a bicyclic ring system composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-indazol-7-olhydrochloride typically involves the formation of the indazole core followed by functional group modifications. One common method involves the cyclization of arylhydrazones with appropriate substituents. For instance, the reaction of 2-aminobenzaldehyde with hydrazine hydrate can yield the indazole core, which can then be further functionalized to introduce the amino and hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts such as copper(I) iodide and bases like potassium carbonate are often employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield various reduced forms, such as hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or sulfonylated indazole derivatives.
Scientific Research Applications
Chemistry: 3-Amino-1H-indazol-7-olhydrochloride is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse molecular frameworks .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is utilized in the development of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-Amino-1H-indazol-7-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- 1H-indazole-3-carboxylic acid
- 2H-indazole-3-carboxylic acid
- 3-Amino-1H-indazole-5-ol
Comparison: 3-Amino-1H-indazol-7-olhydrochloride is unique due to the presence of both amino and hydroxyl groups on the indazole core, which can significantly influence its chemical reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit distinct pharmacological profiles and enhanced interactions with biological targets .
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
3-amino-1H-indazol-7-ol;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c8-7-4-2-1-3-5(11)6(4)9-10-7;/h1-3,11H,(H3,8,9,10);1H |
InChI Key |
MEEVIRYSVZXIAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NN=C2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


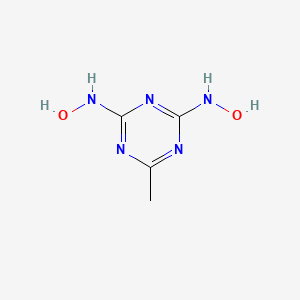
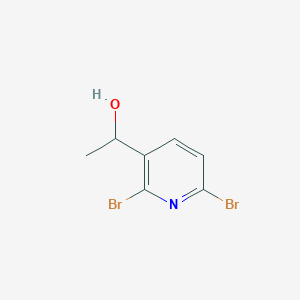
![7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine](/img/structure/B13123567.png)
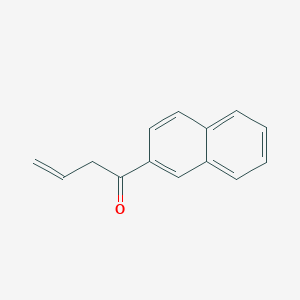
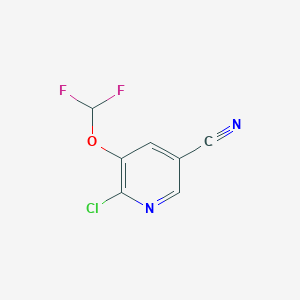
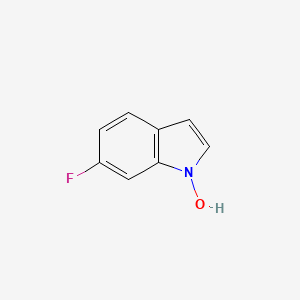
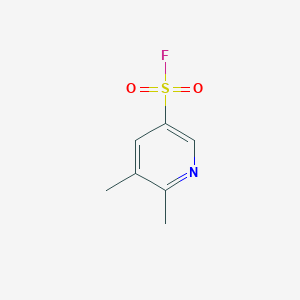
![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B13123608.png)

![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)

![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)
![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)
